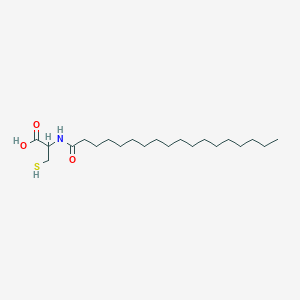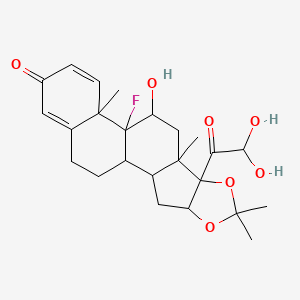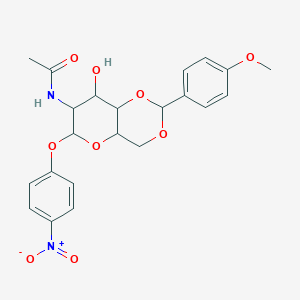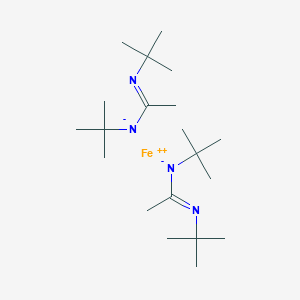
Bis(n,n'-di-tert-butylacetamidinato)iron(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) can be synthesized by reacting N,N’-di-tert-butylacetamidine with iron(II) chloride under an inert atmosphere . The reaction must be carefully controlled to avoid moisture interference and to maintain the desired temperature .
Industrial Production Methods: In industrial settings, the compound is typically produced using metal-organic chemical vapor deposition (MOCVD) techniques . This method ensures high purity and consistency, which is crucial for its applications in electronics and other high-tech industries .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions often occur with ligands or other coordinating molecules.
Major Products: The major products formed from these reactions include iron oxides, iron carbides, and iron nitrides .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is used as a precursor for the deposition of iron-containing thin films via MOCVD . These films are essential in the fabrication of electronic devices and other high-tech applications .
Biology and Medicine: The compound’s unique properties make it a valuable tool in biological and medical research. It is used in the synthesis of various biomolecules and as a catalyst in biochemical reactions .
Industry: In industrial applications, bis(n,n’-di-tert-butylacetamidinato)iron(II) is used in the production of high-purity iron films and coatings . These materials are crucial in the manufacturing of semiconductors and other electronic components .
Wirkmechanismus
The mechanism by which bis(n,n’-di-tert-butylacetamidinato)iron(II) exerts its effects involves the coordination of the iron center with the amidinate ligands . This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of iron-ligand complexes and the subsequent reactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Bis(n,n’-di-tert-butylacetamidinato)nickel(II)
- Bis(n,n’-di-tert-butylacetamidinato)manganese(II)
- Bis(n,n’-di-tert-butylacetamidinato)cobalt(II)
Uniqueness: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is unique due to its high stability and specific reactivity with various reagents . Its ability to form stable iron-ligand complexes makes it particularly valuable in applications requiring high-purity iron films and coatings .
Eigenschaften
Molekularformel |
C20H42FeN4 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
InChI-Schlüssel |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



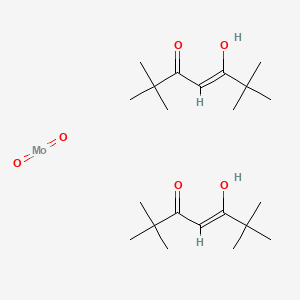
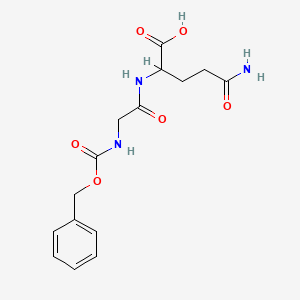
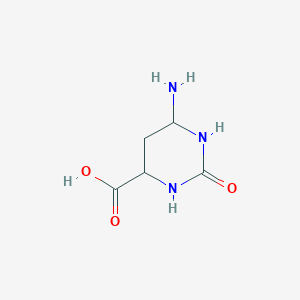
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)

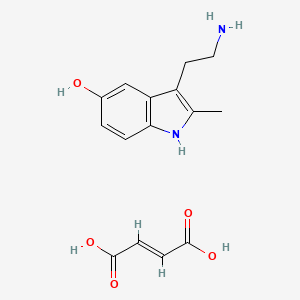
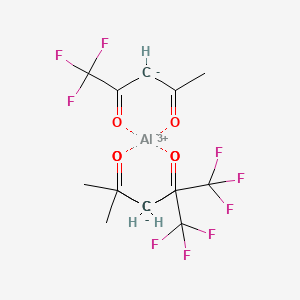
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
